![molecular formula C12H12N4O B2561561 1-[4-(1H-1,2,4-triazol-3-yl)phenyl]-2-pyrrolidinone CAS No. 478039-88-2](/img/structure/B2561561.png)
1-[4-(1H-1,2,4-triazol-3-yl)phenyl]-2-pyrrolidinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “1-[4-(1H-1,2,4-triazol-3-yl)phenyl]-2-pyrrolidinone” is a derivative of 1,2,4-triazole . These derivatives have been synthesized and evaluated for their potential as anticancer agents . The 1,2,4-triazole ring is an important active pharmaceutical scaffold, capable of forming hydrogen bonds with different targets, which can improve the pharmacokinetics, pharmacological, and toxicological properties of compounds .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives, including “1-[4-(1H-1,2,4-triazol-3-yl)phenyl]-2-pyrrolidinone”, has been reported in the literature . The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .Molecular Structure Analysis
The molecular structure of “1-[4-(1H-1,2,4-triazol-3-yl)phenyl]-2-pyrrolidinone” and its derivatives were established by NMR and MS analysis .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “1-[4-(1H-1,2,4-triazol-3-yl)phenyl]-2-pyrrolidinone” and its derivatives have been described in the literature .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-[4-(1H-1,2,4-triazol-3-yl)phenyl]-2-pyrrolidinone” and its derivatives have been reported. For instance, the synthesized compounds are thermally stable with decomposition onset temperatures ranging from 147–228 °C .Applications De Recherche Scientifique
Triazole Derivatives and Their Biological Significance
Triazoles, including the 1,2,4-triazole ring, have been extensively studied for their broad spectrum of biological activities. These compounds are of significant interest in drug discovery due to their diverse pharmacological properties, including anti-inflammatory, antimicrobial, antimycobacterial, antitumoral, and antiviral activities. Their structural versatility allows for a wide range of chemical modifications, enabling the synthesis of novel derivatives with enhanced biological activities. The triazole ring's presence in a compound can significantly impact its pharmacokinetic and pharmacodynamic profiles, making these derivatives promising candidates for new therapeutic agents (Ferreira et al., 2013).
Advances in Triazole Chemistry
Recent advances in triazole chemistry have focused on developing eco-friendly and efficient synthetic methodologies, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, which is a cornerstone of click chemistry. This approach has facilitated the synthesis of 1,2,3-triazole derivatives with diverse functional groups, enabling their application in various domains, including medicinal chemistry and material science. The eco-friendly procedures reviewed highlight the potential of 1,2,3-triazoles as sustainable alternatives for the synthesis of complex molecules, including pharmaceuticals (de Souza et al., 2019).
Pyrrolidinone in Drug Discovery
The pyrrolidinone ring, often used in conjunction with triazole derivatives, is another versatile scaffold in medicinal chemistry. Its incorporation into drug candidates can enhance three-dimensional (3D) structural complexity, improve stereochemical properties, and potentially increase biological activity. Pyrrolidinone derivatives have been explored for various biological applications, including as inhibitors of enzymes and receptors critical to disease processes. This review underscores the importance of the pyrrolidinone ring in designing new compounds with potential therapeutic benefits, particularly when combined with triazole derivatives for enhanced bioactivity (Li Petri et al., 2021).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-[4-(1H-1,2,4-triazol-5-yl)phenyl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O/c17-11-2-1-7-16(11)10-5-3-9(4-6-10)12-13-8-14-15-12/h3-6,8H,1-2,7H2,(H,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBUPTIPSFPPXKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=C(C=C2)C3=NC=NN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(1H-1,2,4-triazol-3-yl)phenyl]-2-pyrrolidinone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

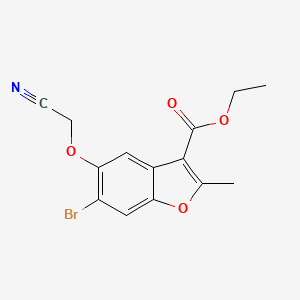

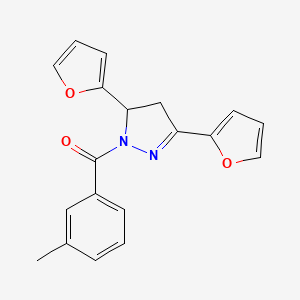
![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2561484.png)

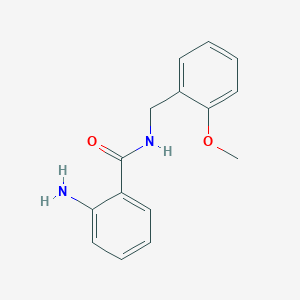
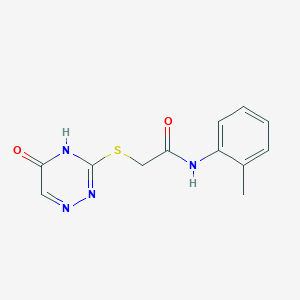

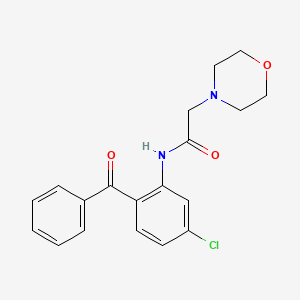
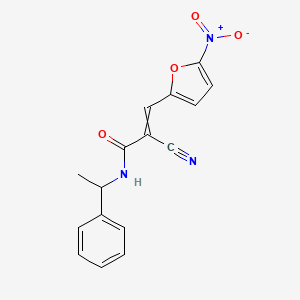
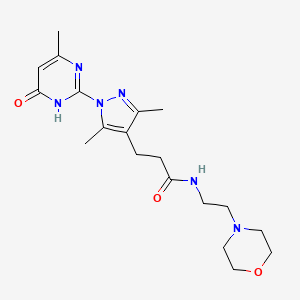
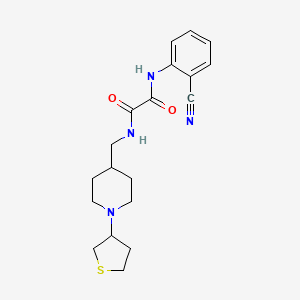
![4-[(2-Chlorobenzyl)oxy]-3-ethoxy-5-iodobenzonitrile](/img/structure/B2561499.png)
![1-[1-(2,1,3-Benzothiadiazole-5-carbonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2561500.png)